

A Comparative Guide to ACAT Inhibitors in Clinical Trials: A Systematic Review

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The inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) was once a promising therapeutic strategy for the management of atherosclerosis. The enzyme plays a crucial role in cellular cholesterol metabolism by converting free cholesterol into cholesterol esters, a key step in the formation of foam cells, which are a hallmark of atherosclerotic plaques. However, clinical trials of several ACAT inhibitors have yielded largely disappointing results. This guide provides a systematic review of the clinical trial data for key ACAT inhibitors, presenting a comparative analysis of their performance, outlining the experimental protocols of pivotal studies, and visualizing the underlying biological pathways and trial workflows.

Performance of ACAT Inhibitors in Clinical Trials

The clinical development of ACAT inhibitors has been marked by a failure to translate promising preclinical results into successful patient outcomes. The following tables summarize the quantitative data from key clinical trials of three prominent ACAT inhibitors: avasimibe, pactimibe, and eflucimibe.

Avasimibe: Key Clinical Trial Data

Avasimibe was investigated in several clinical trials, with the A-PLUS study being a notable phase III trial.

Table 1: Avasimibe (A-PLUS Trial) - Changes in Atheroma Volume and Lipid Profile^{[1][2]}

Parameter	Placebo	Avasimibe (50 mg)	Avasimibe (250 mg)	Avasimibe (750 mg)
Change in Percent Atheroma Volume (%)	+0.4	+0.7	+0.8	+1.0
Change in LDL-C (%)	+1.7	+7.8	+9.1	+10.9
Change in Triglycerides (%)	-	-	-	Significant Reduction*

*Specific percentage reduction not consistently reported across all sources.

Table 2: Avasimibe - Other Lipid Profile Changes

Trial/Patient Population	Dosage	Change in Total Cholesterol (%)	Change in VLDL-C (%)
Combined Hyperlipidemia[3]	50-500 mg/day	No significant change	Up to -30%
Homozygous Familial Hypercholesterolemia (with Atorvastatin)[2]	750 mg/day	-22% (combination) vs -18% (atorvastatin alone)	-24% (combination) vs -13% (atorvastatin alone)

Pactimibe: Key Clinical Trial Data

Pactimibe was evaluated in the CAPTIVATE and ACTIVATE trials, which were prematurely terminated due to lack of efficacy and increased cardiovascular events.

Table 3: Pactimibe (CAPTIVATE Trial) - Changes in Carotid Intima-Media Thickness (CIMT) and LDL-C[4]

Parameter	Placebo	Pactimibe (100 mg)
Change in Mean CIMT (mm/year)	+0.005	+0.019
Change in LDL-C (%)	+1.4	+7.3

Table 4: Pactimibe (CAPTIVATE Trial) - Cardiovascular Events[4]

Event	Placebo (n=438)	Pactimibe (n=443)
Major Cardiovascular Events	1 (0.2%)	10 (2.3%)

Eflucimibe: Clinical Trial Data

Eflucimibe, another ACAT inhibitor, entered Phase II clinical trials in 2002 for hypercholesterolemia and atherosclerosis.[5][6] However, detailed quantitative results from these trials are not widely published, and its development was discontinued. Preclinical studies in animal models had suggested potential antiatherosclerotic properties.[7]

Experimental Protocols

The following sections detail the methodologies of the key clinical trials cited in this guide.

Avasimibe and Progression of Lesions on UltraSound (A-PLUS) Trial

The A-PLUS trial was a multicenter, double-blind, randomized, placebo-controlled study designed to assess the effect of avasimibe on the progression of coronary atherosclerosis.[1]

- Patient Population: Patients with at least one 20% to 50% diameter stenosis in a coronary artery.
- Intervention: Patients were randomized to receive placebo or one of three daily doses of avasimibe (50 mg, 250 mg, or 750 mg) in addition to standard lipid-lowering therapy.

- Primary Endpoint: The primary endpoint was the change from baseline in plaque volume in a 30-mm segment of a coronary artery, as assessed by three-dimensional intravascular ultrasound (IVUS).
- Imaging Protocol: IVUS examinations were performed at baseline and repeated after 24 months of treatment using a consistent imaging system and 30-MHz catheters.[\[1\]](#)

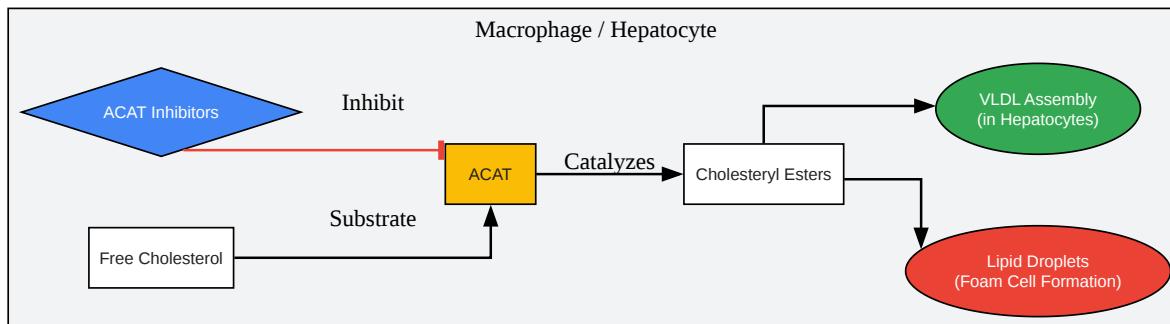
Carotid Atherosclerosis Progression Trial Investigating Vascular ACAT Inhibition Treatment Effects (CAPTIVATE)

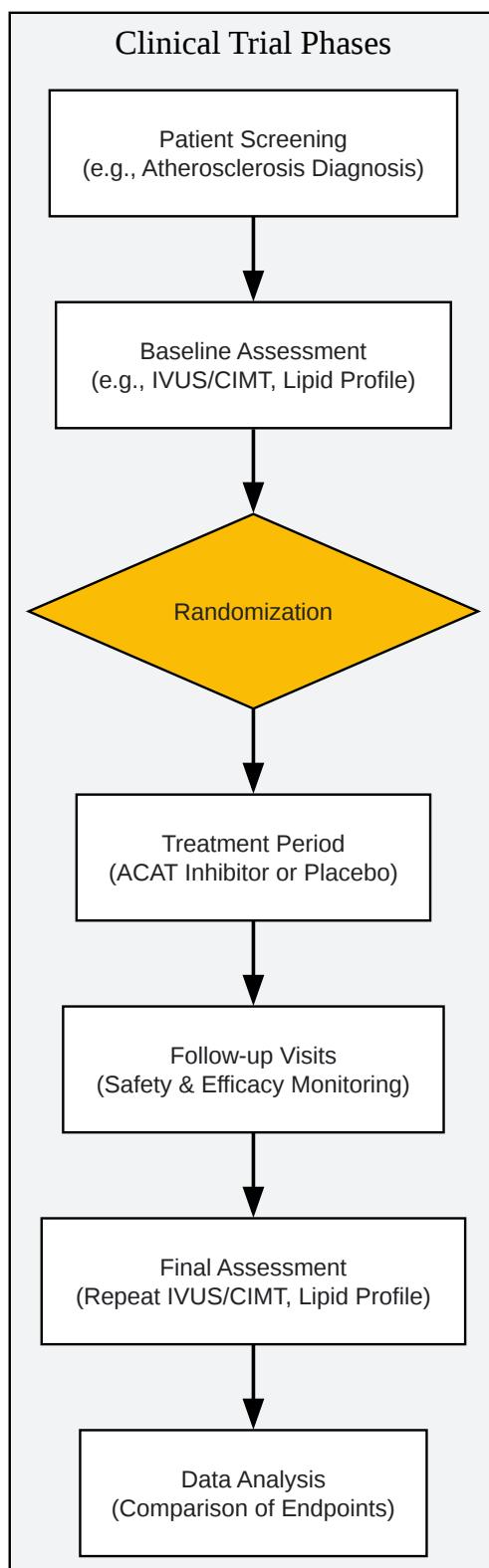
The CAPTIVATE trial was a prospective, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of pactimibe in reducing the progression of carotid atherosclerosis.[\[4\]](#)[\[8\]](#)

- Patient Population: 892 patients with heterozygous familial hypercholesterolemia.
- Intervention: Patients received either 100 mg of pactimibe daily or a matching placebo, in addition to standard lipid-lowering therapy.
- Primary Endpoint: The primary endpoint was the change in maximum carotid intima-media thickness (CIMT), measured by ultrasound at baseline and at 12, 18, and 24 months.[\[4\]](#)
- Imaging Protocol: Standardized ultrasound techniques were used to measure the CIMT of the carotid arteries. The protocol involved measurements at multiple angles of both the near and far walls of the common carotid, bifurcation, and internal carotid artery to ensure reproducibility and precision.[\[8\]](#)

Signaling Pathways and Experimental Workflows ACAT Signaling Pathway

The following diagram illustrates the central role of ACAT in cellular cholesterol metabolism.





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